molecular formula C12H16O B092613 4-Methyl-3-phenylpentan-2-one CAS No. 15934-57-3

4-Methyl-3-phenylpentan-2-one

Cat. No.: B092613
CAS No.: 15934-57-3
M. Wt: 176.25 g/mol
InChI Key: ZGXKWWBUKMPBBD-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylpentan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXKWWBUKMPBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379795
Record name 4-methyl-3-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15934-57-3
Record name 4-methyl-3-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methyl 3 Phenylpentan 2 One and Its Stereoisomers

Stereoselective Synthesis of 4-Methyl-3-phenylpentan-2-one Enantiomers and Diastereomers

The controlled synthesis of the specific enantiomers and diastereomers of this compound, which possesses two chiral centers, requires highly selective chemical reactions. Asymmetric synthesis techniques are paramount to preparing enantiomerically pure forms of the compound. ethz.ch These strategies include the use of chiral auxiliaries, asymmetric catalysis, and the stereoselective generation of precursors. ethz.chnih.gov

Asymmetric Catalysis Approaches (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Asymmetric catalysis provides an efficient route to chiral molecules by using substoichiometric amounts of a chiral catalyst to transform a prochiral substrate into a single enantiomer. unibo.itdiva-portal.org This approach is divided into two main categories: organocatalysis and metal-catalyzed reactions.

Organocatalysis: This branch of catalysis uses small organic molecules to induce stereoselectivity, avoiding the toxicity often associated with heavy metals. unibo.itmun.ca A prominent strategy for synthesizing precursors to this compound involves the organocatalytic asymmetric Michael addition of ketones to nitroalkenes. mun.ca For instance, the reaction of butanone with trans-β-nitrostyrene, catalyzed by chiral pyrrolidine-based diamines or triamines, can produce γ-nitro ketones with two adjacent stereocenters. mun.casoton.ac.uk These reactions are reported to proceed with excellent enantioselectivities (up to 99% ee) and high diastereoselectivity (up to 50:1 dr), yielding precursors like 3-methyl-5-nitro-4-phenylpentan-2-one. mun.casoton.ac.uk

Metal-Catalyzed Asymmetric Reactions: Transition-metal catalysis is a powerful tool for creating stereogenic centers. nih.gov For the synthesis of this compound, a key metal-catalyzed approach is the asymmetric hydrogenation of an unsaturated precursor. For example, nickel-catalyzed asymmetric hydrogenation of substrates such as 4-phenyl-3-penten-2-one can furnish the desired saturated ketone with high enantioselectivity. lookchem.com Other methodologies, like iridium- and rhodium-catalyzed hydrogenations, have been developed for a wide range of substrates, providing a flexible platform for accessing chiral compounds. diva-portal.org Stereoconvergent Negishi cross-coupling reactions involving α-bromo ketones and organozinc reagents, catalyzed by nickel complexes with chiral ligands, also represent a potential pathway. nih.gov

Chiral Auxiliary-Mediated Synthesis

This classical strategy involves covalently attaching an enantiopure molecule (the chiral auxiliary) to a substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the new stereocenter is created, the auxiliary is removed and can often be recycled. ethz.ch

A highly effective method for producing β-substituted chiral ketones utilizes N-alkanoylcamphorsultams as chiral auxiliaries. sci-hub.se In this approach, a chiral N-alkanoylcamphorsultam, which contains the core structure of the target ketone, undergoes nucleophilic cleavage by an aryl Grignard reagent. This catalyst-free procedure is direct and can produce the target chiral ketones with enantiomeric excesses of up to 100%. sci-hub.se

Another powerful example involves the use of sulfinamides as chiral auxiliaries. The asymmetric aldol-Tishchenko reaction of a sulfinimine derived from (S)-(-)-2-methylpropane-2-sulfinamide with isobutyraldehyde (B47883) generates a key intermediate with the correct carbon skeleton and stereochemistry. orgsyn.org The reaction proceeds with high diastereoselectivity to form (1S,3S)-1-(((S)-tert-butylsulfinyl)amino)-4-methyl-1-phenylpentan-3-yl isobutyrate, which can be further transformed into the desired product. orgsyn.org

Enantioselective Michael Additions for Precursor Generation

The Michael addition is a fundamental carbon-carbon bond-forming reaction that is widely used to generate precursors for more complex molecules. doi.org The enantioselective variant of this reaction is particularly useful for setting stereocenters.

One of the most effective methods for generating precursors to this compound is the phase-transfer catalyzed Michael reaction between a nitroalkane and a chalcone (B49325) derivative. doi.org Using a chiral quaternary ammonium (B1175870) salt derived from an alkaloid like cinchonidine, the addition of 2-nitropropane (B154153) to various chalcones produces γ-nitroketones in good yields (61-94%) and with moderate to good enantioselectivity (31-71% ee). doi.org Crucially, the enantiomeric excess of these precursors can often be significantly enhanced to 87-99% ee through simple recrystallization. doi.org

The products of these reactions, such as 1-aryl-4-methyl-4-nitro-3-phenylpentan-1-ones, are valuable intermediates that can be converted to the target compound through functional group transformations, including the Nef reaction or reduction of the nitro group. doi.org

Enantioselective Michael Addition of 2-Nitropropane to Chalcones doi.org
Chalcone Derivative (Ar)Yield (%)ee (%) (Initial)ee (%) (After Recrystallization)
4-MeO-C6H4844390
4-Br-C6H4945999
4-Cl-C6H4917199
4-F-C6H4856597
4-CF3-C6H4613987

Novel Retrosynthetic Strategies for this compound

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org Several retrosynthetic disconnections can be envisioned for this compound.

Michael Addition Disconnection: A C3-C4 bond disconnection points to a conjugate addition strategy. The synthons are a 3-methylbutan-2-one enolate and a phenylvinyl cation equivalent. This is realized in the forward direction by the Michael addition of the ketone (or a nitroalkane precursor) to a phenyl-substituted α,β-unsaturated ketone or a nitroalkene like trans-β-nitrostyrene. soton.ac.ukdoi.orgrsc.org This is one of the most explored routes.

Aldol (B89426) Reaction Disconnection: A disconnection at the C2-C3 bond suggests an aldol-type condensation. This involves the enolate of acetone (B3395972) and a derivative of 2-phenyl-3-methylbutanal. Synthetically, this can be achieved through reactions like the asymmetric aldol addition using sulfinimine chemistry, which builds the C2-C3 bond stereoselectively. orgsyn.org

Organometallic Addition Disconnection: A C3-phenyl bond disconnection suggests the addition of a phenyl organometallic reagent, such as phenylmagnesium bromide, to an α,β-unsaturated ketone like 4-methylpent-3-en-2-one. Alternatively, a C2-C3 bond disconnection could imply the reaction of a more complex organometallic reagent with an acetylating agent, a strategy employed in chiral auxiliary-mediated syntheses. sci-hub.se

Hydrogenation-Based Disconnection: Disconnecting two hydrogen atoms across the C3-C4 bond leads to an unsaturated precursor, such as 4-methyl-3-phenylpent-3-en-2-one. This strategy is validated by the existence of metal-catalyzed asymmetric hydrogenation methods that can effectively and stereoselectively reduce this double bond. lookchem.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several of the advanced methodologies for synthesizing this compound and its precursors align with these principles.

The use of organocatalysis is inherently a green approach as it avoids potentially toxic and expensive transition metals. unibo.it These catalysts are often more robust and less sensitive to air and moisture. mun.ca

Catalysis in general, whether metal-based or organic, adheres to the ninth principle of green chemistry by using small, recyclable amounts of a catalyst instead of stoichiometric reagents, which improves atom economy and reduces waste. ethz.ch

A specific example of green innovation is the use of Deep Eutectic Solvents (DESs) as a reaction medium. ua.es In the synthesis of a precursor, (3R,4R)-3-methyl-5-nitro-4-phenylpentan-2-one, a mixture of tartaric acid and dimethyl urea (B33335) acts as the solvent, catalyst, and a reactant. ua.es This use of a renewable and biodegradable solvent system that fulfills multiple roles exemplifies several green chemistry principles, including the use of safer solvents and designing for energy efficiency.

Elucidation of Reaction Mechanisms Involving 4 Methyl 3 Phenylpentan 2 One

Mechanistic Pathways of Nucleophilic Addition to the Carbonyl Group

The carbonyl group in 4-methyl-3-phenylpentan-2-one is a key site of reactivity, undergoing nucleophilic addition, a fundamental reaction class for ketones. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

One of the most common examples of nucleophilic addition is the Grignard reaction. The addition of an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, to this compound proceeds through the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. This attack forms a tetrahedral intermediate, a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. The steric hindrance around the carbonyl group, influenced by the adjacent phenyl and isopropyl groups, plays a significant role in the rate and stereochemical outcome of this reaction. psu.eduthieme-connect.de

Another important nucleophilic addition reaction is the reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In this case, the nucleophile is a hydride ion (H⁻) delivered from the reducing agent. The mechanism is analogous to the Grignard reaction, involving the attack of the hydride on the carbonyl carbon to form a tetrahedral alkoxide intermediate, which is then protonated during workup to give the corresponding secondary alcohol, 4-methyl-3-phenylpentan-2-ol. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction due to the existing chiral center. clockss.org

The general mechanism for nucleophilic addition to this compound can be summarized as follows:

Nucleophilic Attack: A nucleophile (e.g., R⁻ from a Grignard reagent, or H⁻ from a hydride reagent) attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a negatively charged alkoxide intermediate with a tetrahedral geometry.

Protonation: In a separate workup step, an acid is added to protonate the alkoxide, yielding the final alcohol product.

Stereochemical Outcomes and Control in Reactions of this compound

The presence of a stereocenter at the C-3 position of this compound makes it an excellent substrate for studying diastereoselectivity in nucleophilic addition reactions. The outcome of such reactions is often governed by the principles of steric approach control, as described by models like Cram's rule.

In the reduction of this compound, the incoming hydride nucleophile can attack the carbonyl face from two possible directions, leading to the formation of two diastereomeric alcohols: (2R,3S)-4-methyl-3-phenylpentan-2-ol and (2S,3S)-4-methyl-3-phenylpentan-2-ol (assuming the starting ketone is the (S)-enantiomer). According to Cram's rule, the nucleophile preferentially attacks from the less hindered side when the molecule is in a conformation where the largest group on the adjacent chiral center is anti-periplanar to the incoming nucleophile. For this compound, the phenyl group is the largest substituent on C-3. Therefore, the hydride will preferentially attack from the side of the smallest substituent (the hydrogen atom), leading to a major and a minor diastereomer.

Studies on similar ketones have shown that the diastereoselectivity of hydride reductions can be highly dependent on the reducing agent and reaction conditions. For instance, the reduction of γ-keto amides with diisobutylaluminum hydride (DIBAH) can provide high diastereoselectivity. clockss.org

The addition of Grignard reagents also exhibits diastereoselectivity. Landmark studies by Cram on related ketones demonstrated that the reaction of a phenyl Grignard reagent can achieve good levels of 1,3-asymmetric induction. psu.edu The stereochemical outcome is explained by the attack of the nucleophile on the less-hindered face of the carbonyl group in a preferred conformation. psu.edu

ReactionReagentMajor DiastereomerMinor DiastereomerDiastereomeric Ratio
Hydride ReductionLiAlH₄(2S,3S)-alcohol(2R,3S)-alcoholVaries with conditions
Grignard AdditionPhMgBr(2R,3S)-alcohol(2S,3S)-alcohol~83:17

Table based on analogous reactions described in the literature. The exact ratios for this compound may vary.

Exploration of Enolization and Aldol-Type Chemistry in this compound

This compound possesses acidic protons on the carbon atom alpha to the carbonyl group (the C-1 methyl group), making it capable of forming an enolate ion in the presence of a base. masterorganicchemistry.com This enolization is the first and crucial step in aldol-type reactions. researchgate.netmasterorganicchemistry.com

The mechanism of base-catalyzed enolate formation involves the abstraction of an α-proton by a base (e.g., hydroxide (B78521) or an alkoxide) to form a resonance-stabilized enolate. masterorganicchemistry.com The negative charge is delocalized between the α-carbon and the oxygen atom of the former carbonyl group. Although the equilibrium may favor the ketone form, a sufficient concentration of the enolate is present to react as a nucleophile. masterorganicchemistry.com

Once formed, the enolate of this compound can act as a potent carbon nucleophile and attack the electrophilic carbonyl carbon of another molecule, such as an aldehyde or another ketone, in an aldol (B89426) addition reaction. masterorganicchemistry.com For instance, in a crossed aldol condensation, the enolate of this compound could react with a non-enolizable aldehyde like benzaldehyde (B42025). The reaction proceeds as follows:

Enolate Formation: A base removes a proton from the C-1 methyl group of this compound.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the benzaldehyde molecule.

Protonation: The tetrahedral alkoxide intermediate is protonated by a solvent molecule (like water or alcohol) to yield a β-hydroxy ketone.

If the reaction is heated, this β-hydroxy ketone can undergo dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated ketone, which is the final product of an aldol condensation. researchgate.net The synthesis of a related compound, 4-methyl-4-phenylpentan-2-one, can be achieved through an aldol condensation of acetophenone (B1666503) with isobutyraldehyde (B47883), followed by hydrogenation, highlighting the utility of this reaction type.

Radical Reactions and Photochemical Transformations of this compound

Ketones like this compound can undergo characteristic photochemical reactions upon absorption of UV light. The most common of these are the Norrish Type I and Norrish Type II reactions, which proceed through radical intermediates.

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond (α-cleavage) from the excited state of the ketone. For this compound, this would lead to the formation of an acyl radical and an alkyl radical. These radicals can then undergo various subsequent reactions, such as decarbonylation, recombination, or disproportionation, leading to a mixture of products.

The Norrish Type II reaction is an intramolecular process that occurs if the ketone possesses a γ-hydrogen atom. The excited carbonyl group abstracts a γ-hydrogen atom, forming a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. This compound does have γ-hydrogens on the isopropyl group, making the Norrish Type II pathway plausible.

While specific studies on the photochemistry of this compound are not widely reported, research on structurally similar compounds provides insight. For example, the photochemical irradiation of chalconoid-like compounds, which also contain aryl ketone moieties, leads to intramolecular cyclization and cis-trans isomerizations. researchgate.net Furthermore, preliminary studies on the photochemical synthesis of related ketones suggest that UV irradiation in the presence of a sensitizer (B1316253) can lead to oxidation reactions, highlighting another potential photochemical pathway.

Computational Probing of Transition States and Reaction Intermediates

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, including those involving ketones like this compound. ggckondagaon.in These methods allow for the detailed study of reaction pathways, the characterization of transient species like transition states and intermediates, and the rationalization of experimental observations such as stereoselectivity. diva-portal.org

For the nucleophilic addition reactions of this compound, computational models can be used to calculate the energies of the different transition states leading to the various possible diastereomeric products. By comparing the activation energies of these competing pathways, one can predict the major product, providing a theoretical basis for principles like Cram's rule. DFT studies on the asymmetric hydrogenation of related enamides have successfully unraveled the operative mechanistic pathways and explained the origins of enantioselectivity. diva-portal.org

In the context of enolization and aldol reactions, computational studies can model the deprotonation step, the structure of the resulting enolate, and the subsequent C-C bond-forming transition state. Such calculations can help understand the factors controlling regioselectivity (in cases of unsymmetrical ketones) and stereoselectivity in the aldol addition.

Furthermore, computational methods are valuable for investigating photochemical processes. They can be used to map the potential energy surfaces of the ketone in its excited state, helping to understand the branching between different photochemical pathways, such as Norrish Type I and Type II reactions. Quantum chemical calculations have been employed to elucidate the plausible mechanisms for complex cyclization reactions initiated by photochemical activation. researchgate.net By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors that control the outcome of these high-energy reactions.

Computational Chemistry and Theoretical Characterization of 4 Methyl 3 Phenylpentan 2 One

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its energy, structure, and electron distribution.

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a standard tool in modern chemistry.

Geometry Optimization: A DFT calculation would begin by optimizing the geometry of 4-Methyl-3-phenylpentan-2-one. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure. For similar ketones, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are common for achieving reliable geometries. The optimized structure would provide precise data on the spatial arrangement of the phenyl ring relative to the ketone backbone.

Vibrational Frequencies: Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and twisting motions of the atoms. The calculated spectrum is often compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign spectral bands to specific molecular motions. For this compound, key vibrations would include the C=O stretch of the ketone group, C-H stretches of the alkyl and phenyl groups, and phenyl ring vibrations.

A hypothetical data table for optimized geometric parameters from a DFT calculation would look like this:

ParameterBond/AngleCalculated Value
Bond Length C=O~1.21 Å
C-C (phenyl)~1.40 Å
C-C (alkyl)~1.54 Å
Bond Angle C-C-C (backbone)~109.5°
Dihedral Angle C-C-C-CVaries with conformation

Note: These are representative values based on general chemical principles and data for similar molecules, not specific calculated values for this compound.

Ab initio (Latin for "from the beginning") methods are quantum calculations based on first principles, without using experimental data for parametrization. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a higher level of accuracy than DFT for certain properties, though at a greater computational expense.

For this compound, an ab initio calculation would be used to refine the understanding of its electronic structure. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically indicates higher reactivity.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex calculated wavefunctions into a more intuitive picture of localized bonds and lone pairs.

For this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, it could quantify the electron delocalization between the phenyl ring's π-system and the carbonyl group. The analysis provides a measure of the energy associated with these interactions, directly correlating to the molecule's stability.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the single bonds in this compound allows it to exist in multiple spatial arrangements, or conformations. Conformational analysis maps the energy of these different arrangements to identify the most stable forms.

The relative stability of different conformers is determined by various intramolecular interactions. In this compound, steric hindrance would be a major factor. The bulky isopropyl and phenyl groups will repel each other, and the molecule will twist to adopt conformations that minimize this repulsion. While the molecule does not have the classic functional groups for strong hydrogen bonding (like -OH or -NH), weak C-H···O interactions between the alkyl or phenyl C-H bonds and the carbonyl oxygen might occur, contributing to the stability of certain conformations.

The surrounding environment can influence a molecule's preferred conformation. Computational models can simulate these effects by treating the solvent as a continuous medium (Continuum Solvation Models) or by including explicit solvent molecules. Studies on similar compounds have shown that solvent polarity can alter the relative energies of different conformers. For this compound, a polar solvent might stabilize a conformer with a larger dipole moment, whereas a nonpolar solvent would favor a less polar arrangement.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. aip.org By calculating the forces between atoms and integrating Newton's laws of motion, MD simulations can generate trajectories that reveal the conformational landscape, flexibility, and intermolecular interactions of a molecule like this compound. aip.orgwhiterose.ac.uk

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior, and running the simulation for a duration of nanoseconds or longer. aip.org The primary insights gained from such a simulation would revolve around the molecule's conformational flexibility. Key dynamic motions would include:

Torsional Rotations: The simulation would explore the rotational freedom around the single bonds of the pentanone backbone. This includes the rotation of the isopropyl group, the acetyl group, and the phenyl ring relative to the chiral center at the C3 position.

Conformational States: The analysis would identify the most stable, low-energy conformations of the molecule. These conformations arise from the interplay between steric hindrance (e.g., between the bulky isopropyl and phenyl groups) and attractive non-covalent interactions.

Solvent Interactions: When simulated in a solvent, MD can illustrate how solvent molecules arrange around the solute, particularly around the polar carbonyl group and the nonpolar phenyl and alkyl regions, influencing its solubility and reactivity.

Insights from MD studies are crucial for understanding how the molecule's shape influences its physical properties and its potential interactions with other molecules, such as in biological systems or as a reagent in chemical reactions. whiterose.ac.uk

Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., Hirshfeld Surface Analysis, NCI-RDG)

The supramolecular assembly and crystal packing of this compound are governed by a network of non-covalent interactions. acs.org Hirshfeld surface analysis and Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) are theoretical methods used to visualize and quantify these forces. nih.govorcid.org

Hirshfeld Surface (HS) Analysis: This method maps the intermolecular contacts in a crystal structure, providing a visual representation of interaction types and their relative abundance. nih.govcardiff.ac.uk For this compound, the primary interactions stabilizing the molecular assembly would include:

C-H···O Interactions: Hydrogen bonds form between hydrogen atoms on the alkyl or phenyl groups and the electronegative oxygen atom of the carbonyl group. nih.gov

C-H···π Interactions: The electron-rich phenyl ring can act as an acceptor for hydrogen bonds from neighboring molecules.

van der Waals Forces: These are ubiquitous, weaker interactions arising from temporary fluctuations in electron density, particularly involving the hydrocarbon portions of the molecule.

The contributions of these interactions can be quantified by analyzing the 2D fingerprint plots derived from the Hirshfeld surface.

Interactive Table: Predicted Hirshfeld Contact Contributions for this compound

Intermolecular Contact TypePredicted Contribution (%)Description
H···H~55-65%Represents the most significant contribution, typical for organic molecules with large alkyl and aryl fractions.
C-H···O / O···H~15-25%Highlights the importance of hydrogen bonding to the carbonyl oxygen in the crystal packing.
C-H···π / C···H~10-20%Indicates interactions involving the phenyl ring, contributing to the stability of the lattice.

NCI-RDG Analysis: The NCI-RDG method provides a 3D visualization of non-covalent interactions in real space. orcid.orggoogle.com It plots the reduced density gradient (RDG) against the electron density. This analysis would reveal large, low-density surfaces corresponding to van der Waals interactions across the molecule, along with distinct, disc-shaped regions between the carbonyl oxygen and nearby hydrogen atoms, confirming the presence of hydrogen bonds. researchgate.net

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) through Theoretical Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the spectroscopic properties of molecules with high accuracy. researchgate.networldwidejournals.com Methods such as DFT/B3LYP with a 6-311++G(d,p) basis set are commonly used for these calculations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted shifts for this compound provide a direct comparison to experimental data for structure verification.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Assignment
Carbonyl-~210-215C=O
Phenyl~7.2-7.4~127-138Aromatic C-H and C
Methine (CH-Ph)~3.5-3.8~55-60Chiral center
Methine (CH-(CH₃)₂)~2.2-2.5~30-35Isopropyl CH
Acetyl Methyl~2.0-2.2~28-32-C(=O)CH₃
Isopropyl Methyls~0.8-1.1~19-22-CH(CH₃)₂

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy calculates the vibrational frequencies of the molecule. worldwidejournals.com The most prominent feature in the predicted IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) group stretch. Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for systematic errors in the theoretical method. worldwidejournals.com

Interactive Table: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Intensity
Aromatic C-H Stretch~3050-3100Medium
Aliphatic C-H Stretch~2870-2980Strong
Carbonyl (C=O) Stretch~1710-1725Very Strong
Aromatic C=C Bend~1450-1600Medium-Strong

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum, which arises from electron transitions between molecular orbitals. ruc.dk For this compound, two main transitions are expected:

n→π* transition: An electron from a non-bonding orbital (n) on the carbonyl oxygen is excited to an anti-bonding π* orbital of the C=O bond. This is typically a weak absorption at a longer wavelength.

π→π* transition: An electron from a bonding π orbital of the phenyl ring is excited to an anti-bonding π* orbital. This is a strong absorption at a shorter wavelength.

Interactive Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)
n→π~280-300Low
π→π~240-260High

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Phenylpentan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the stereochemistry of 4-Methyl-3-phenylpentan-2-one. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons are indicative of their spatial arrangement. For instance, the protons on the carbon adjacent to the carbonyl group and the phenyl ring will exhibit specific chemical shifts and splitting patterns due to the influence of these functional groups. The integration of the proton signals corresponds to the number of protons in a given environment. One-dimensional selective NOE (Nuclear Overhauser Effect) experiments can be performed to determine through-space proximity between specific protons, which is crucial for assigning the relative stereochemistry of the chiral centers. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon, for example, will have a characteristic downfield chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, further aiding in the complete assignment of the molecule's structure.

Detailed analysis of NMR data from studies on similar compounds, such as 4-methyl-3-penten-2-one, provides a basis for interpreting the spectra of this compound. researchgate.netresearchgate.net The stereochemical assignment of related compounds has been successfully achieved by comparing the NMR data of different isomers. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl Carbon - ~205-215
Phenyl Carbons ~7.1-7.4 ~127-140
Methine Proton (CH-Ph) ~3.5-4.0 ~45-55
Methine Proton (CH-(CH₃)₂) ~2.0-2.5 ~30-40
Methyl Protons (C(O)CH₃) ~2.1 ~30
Methyl Protons (CH(CH₃)₂) ~0.8-1.0 ~15-20

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for studying its conformational isomers.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The carbonyl group (C=O) of the ketone in this compound will exhibit a strong, characteristic absorption band in the region of 1700-1720 cm⁻¹. The exact position of this band can provide information about the electronic environment of the carbonyl group. Aromatic C=C stretching vibrations from the phenyl ring are typically observed in the 1450-1600 cm⁻¹ region. The presence of C-H stretching and bending vibrations from the alkyl and aromatic parts of the molecule will also be evident in the spectrum. The absence of broad absorptions in the O-H or N-H stretching regions (around 3200-3600 cm⁻¹) would confirm the purity of the ketone.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The C=O stretch is also observable in the Raman spectrum, as are the aromatic ring vibrations, which often give strong signals around 1600 cm⁻¹. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing insights into the different conformational isomers that may exist. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
C=O Stretch 1700-1720 IR (strong), Raman
Aromatic C=C Stretch 1450-1600 IR, Raman (strong)
C-H Stretch (Aromatic) 3000-3100 IR, Raman
C-H Stretch (Aliphatic) 2850-3000 IR, Raman

Note: These are typical ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for confirming the molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₆O), high-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which should correspond to the calculated value of 176.1201 g/mol . nih.gov This provides strong evidence for the molecular formula.

Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of an acylium ion (CH₃CO⁺, m/z 43) and a fragment corresponding to the loss of the acetyl group.

McLafferty rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a radical cation.

Cleavage at the benzylic position: The bond between the phenyl-bearing carbon and the rest of the molecule is susceptible to cleavage, which would result in a stable benzylic cation.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its different parts.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net

The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds, which can influence the physical properties of the compound. researchgate.net While no specific X-ray crystallographic data for this compound was found in the search results, studies on structurally similar compounds, such as cathinone (B1664624) derivatives, demonstrate the power of this technique in unambiguously determining molecular geometry and stereochemistry. nih.gov

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination and Separation

Since this compound has a chiral center at the carbon atom bearing the phenyl group, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

In chiral HPLC, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated. The choice of the chiral column (e.g., Daicel Chiralpak or Chiralcel) and the mobile phase composition are critical for achieving good separation. rsc.orgscispace.com This technique is essential in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent in producing one enantiomer over the other.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-methyl-3-penten-2-one
1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one
4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
2-(methylamino)-1-(4-methylphenyl)pentan-1-one
(R)-4-Hydroxy-4-phenylpentan-2-one
5-Nitro-4-phenylpentan-2-one
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one
4-Furan-2-yl-5-methyl-5-nitrohexan-2-one
5-Nitro-4-phenylhexan-2-one
4-(1-Nitrocyclopentyl)-4-phenylbutan-2-one
2-Nitro-5-oxo-3-phenylhexanoic Acid Ethyl Ester
5-Methyl-5-nitro-4-phenylhexan-2-one
6-Methyl-6-nitro-5-phenylheptan-3-one
4-(4-Chlorophenyl)-5-methyl-5-nitrohexan-2-one
4-(4-Hydroxyphenyl)-5-methyl-5-nitrohexan-2-one
5-Methyl-5-nitro-4-(4-nitrophenyl)hexan-2-one
1-(2-methoxyphenyl)piperazine
1-(2-chlorophenyl)piperazine
4-methyl-4-hexen-3-one
4-methyl-4-hexen-3-ol
2-methyl-1-phenyl-pentan-3-one
4-phenyl-2-butanone
2-phenylacetamide
2,4-dimethylhexanoic acid
methyl 3-methyl-5-phenylpenta-2,4-dienoate
(E)-4-phenylpent-3-en-2-one
4-(ethylthio)-4-phenylpentan-2-one
1-(4-chlorophenyl)-2-(diphenylphosphoryl)ethan-1-one
1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one
(2S, 3S)-2-morpholino-3-phenylpentan-3-ol hydrochloride
(2S, 3R)-2-morpholino-3-phenylpentan-3-ol hydrochloride

Mechanistic Investigations of Biological Activity and Receptor Interactions of 4 Methyl 3 Phenylpentan 2 One and Its Functionalized Analogues

Exploration of Receptor Binding Mechanisms (e.g., Molecular Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can provide valuable insights into the binding mode and affinity of a ligand, such as 4-methyl-3-phenylpentan-2-one or its analogues, with its target receptor.

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the known interactions of its analogues with specific receptors, such as the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, allow for informed hypotheses about potential binding mechanisms. The TRPV2 channel is a Ca²⁺-permeable cation channel involved in various physiological processes, including immunity and neuronal development. nih.govresearchgate.net

Cryo-electron microscopy studies have elucidated the binding sites of other modulators on the TRPV2 channel. For instance, Cannabidiol (CBD) has been shown to interact with a hydrophobic pocket located between the S5 and S6 helices of adjacent subunits of the TRPV2 channel. nih.govbiorxiv.org This site is distinct from the vanilloid-binding pocket found in other related TRP channels. nih.govbiorxiv.org It is plausible that analogues of this compound, which also modulate TRPV2, could bind to a similar allosteric site.

Molecular docking simulations could be employed to investigate this hypothesis. By modeling the three-dimensional structure of the TRPV2 channel, researchers can virtually screen compounds like the dithiolane derivatives of this compound to predict their binding energy and specific interactions with amino acid residues within the putative binding pocket. Such studies would look for key interactions, like hydrogen bonds and van der Waals forces, between the ligand and residues in the S5-S6 region, providing a structural basis for their observed biological activity.

Mechanistic Elucidation of Cellular Responses Induced by this compound or its Structurally Related Dithiolane Derivatives (e.g., TRPV2 channel modulation)

Research has identified a functionalized dithiolane derivative of this compound, known as IV2-1 (5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one), as a potent and selective inhibitor of the TRPV2 channel. nih.govsemanticscholar.org This discovery has been instrumental in elucidating the cellular functions of TRPV2, particularly in immune cells like macrophages. nih.govresearchgate.net

IV2-1 blocks TRPV2 channels with an IC₅₀ value of 6.3 ± 0.7 μM in cells engineered to express the channel. nih.govsemanticscholar.orgresearchgate.net Its inhibitory action is selective for TRPV2, as it does not significantly affect other related channels such as TRPV1, TRPV3, or TRPV4. nih.govsemanticscholar.org This selectivity makes IV2-1 a valuable tool for studying TRPV2-specific pathways.

In primary macrophages, TRPV2 contributes to several key cellular processes. researchgate.netnih.gov The application of IV2-1 has been shown to inhibit TRPV2-mediated calcium (Ca²⁺) influx in these cells. nih.govsemanticscholar.org The functional consequences of this inhibition are significant, leading to the attenuation of macrophage phagocytosis and lipopolysaccharide-induced cell migration. nih.govsemanticscholar.orgresearchgate.net Conversely, activation of TRPV2 promotes the migration of macrophages. nih.gov These findings underscore the crucial role of the TRPV2 channel in fundamental macrophage functions and demonstrate that dithiolane derivatives related to this compound can effectively modulate these cellular responses. nih.govsemanticscholar.org

Table 1: Cellular Responses to the TRPV2 Inhibitor IV2-1

Cellular Process Cell Type Effect of IV2-1 Citation
TRPV2-mediated Ca²⁺ Influx Primary Macrophages Inhibition nih.govsemanticscholar.org
Phagocytosis Primary Macrophages Attenuation nih.govsemanticscholar.orgresearchgate.net

| Lipopolysaccharide-induced Migration | Primary Macrophages | Inhibition | nih.govsemanticscholar.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the derivatives of this compound, SAR studies have provided insights into the features necessary for selective TRPV2 channel inhibition.

By comparing the activity of IV2-1 with its structural analogues, researchers have identified key molecular determinants for target engagement. semanticscholar.org The compound IV2-1 features a ketone group and a specific arrangement of the dithiolane and phenyl groups. Alterations to this structure lead to changes in inhibitory activity and selectivity.

For example, modifying the ketone functional group can impact potency. The analogue IV2-3 (5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenyl-pentan-2-ol), where the ketone is reduced to a hydroxyl group, shows different activity profiles. semanticscholar.org Similarly, the isomeric analogue IV2-2 (4-[1,3-dithiolan-2-ylidene(phenyl)methyl]-5-methylhexan-2-one) also displays altered selectivity. semanticscholar.org

A selectivity analysis was performed on human embryonic kidney 293 (HEK293) cells that were engineered to express different TRPV channels. The study compared the inhibitory effects of IV2-1, IV2-2, and IV2-3 on TRPV1, TRPV2, TRPV3, and TRPV4 channels. The results demonstrated that IV2-1 is a highly selective inhibitor of TRPV2, while its analogues show a reduced or altered selectivity profile, highlighting the specific structural requirements for potent and selective TRPV2 inhibition. semanticscholar.org These findings suggest that both the ketone functional group and the specific spatial arrangement of the dithiolane ring relative to the phenyl group in IV2-1 are critical for its selective interaction with the TRPV2 channel.

Table 2: Structure-Activity Relationship of this compound Analogues on TRPV Channels

Compound Name Structure Key Structural Difference from IV2-1 Target Selectivity Citation
IV2-1 5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one - Selective for TRPV2 over TRPV1, TRPV3, TRPV4 semanticscholar.org
IV2-2 4-[1,3-dithiolan-2-ylidene(phenyl)methyl]-5-methylhexan-2-one Isomeric rearrangement of dithiolane and phenyl groups Altered selectivity profile compared to IV2-1 semanticscholar.org

| IV2-3 | 5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenyl-pentan-2-ol | Ketone group reduced to a hydroxyl group | Altered activity and selectivity profile | semanticscholar.org |

Table of Mentioned Compounds

Compound Name
This compound
5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one (IV2-1)
4-[1,3-dithiolan-2-ylidene(phenyl)methyl]-5-methylhexan-2-one (IV2-2)
5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenyl-pentan-2-ol (IV2-3)
Cannabidiol (CBD)

Future Research Directions and Emerging Paradigms for 4 Methyl 3 Phenylpentan 2 One

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like 4-Methyl-3-phenylpentan-2-one. These computational tools can predict chemical reactivity and physical properties with increasing accuracy, thereby accelerating the pace of discovery and reducing reliance on time-consuming and resource-intensive laboratory experiments.

Furthermore, AI can be combined with quantum chemistry calculations to create highly accurate models for predicting reaction yields and barriers. acs.orgmdpi.com This approach has been used to understand complex substituent effects in reactions involving divinyl ketones. acs.org By applying similar models to this compound, researchers could predict how modifications to its phenyl ring or alkyl backbone would influence its stability, reactivity, and potential for use in specific chemical transformations. This synergy between AI and quantum mechanics provides a powerful framework for designing novel catalysts and reaction pathways. mdpi.com

Table 1: Applications of AI/ML in Ketone Reactivity Prediction

AI/ML Application Predicted Property Relevance to this compound
Graph Neural Networks (GNNs) Reaction Barriers acs.org Predicting the feasibility and outcomes of new reactions.
Atom-based ML Models Nucleophilicity/Electrophilicity rsc.org Identifying the most reactive sites for targeted chemical modifications.
Siamese MPNN Architecture Reaction Rate Constants copernicus.org Estimating persistence and reactivity in various chemical environments.

High-Throughput Screening for Novel Applications of this compound Derivatives

High-Throughput Screening (HTS) is a powerful methodology that enables the rapid testing of thousands of chemical compounds for a specific biological or chemical activity. researchoutreach.org This approach is ideally suited for discovering novel applications for derivatives of this compound. By creating a library of structurally related compounds, researchers can screen for a wide range of potential uses, from pharmaceuticals to materials science.

The process involves creating derivatives of the parent compound and then using automated systems to test their effects in various assays. For example, derivatives could be screened for their ability to inhibit specific enzymes, which is a common strategy in drug discovery. researchoutreach.org The screening process utilizes microtiter plates where hundreds of reactions or assays can be run simultaneously, with data collected and analyzed robotically. frontiersin.orgnih.gov

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are crucial for analyzing the results of HTS, allowing for the rapid quantification of reaction products or the identification of active compounds. researchgate.net A successful HTS campaign could identify derivatives of this compound with unexpected biological activities, paving the way for development as new therapeutic agents or biochemical probes. researchoutreach.org

Table 2: High-Throughput Screening Workflow for this compound Derivatives

Step Description Key Technologies
1. Library Generation Synthesize a diverse collection of this compound derivatives with varied functional groups. Combinatorial Chemistry, Parallel Synthesis
2. Assay Development Design and optimize a specific biological or chemical test (e.g., enzyme inhibition, receptor binding). Molecular Biology, Biochemistry
3. High-Throughput Screening Rapidly test the entire library of derivatives using automated robotic systems. Robotics, Microtiter Plates frontiersin.orgnih.gov
4. Data Analysis Analyze the large dataset to identify "hit" compounds that show significant activity. Informatics, Statistical Software

| 5. Hit Validation | Re-test the initial hits to confirm their activity and rule out false positives. | HPLC, Mass Spectrometry researchgate.net |

Cross-Disciplinary Research Initiatives Involving this compound

The future of chemical research lies in breaking down traditional silos and fostering collaboration between different scientific fields. Cross-disciplinary initiatives involving this compound could unlock unforeseen applications and fundamental insights. The study of ketones and their metabolic products has already demonstrated the power of such collaborations, bringing together experts in metabolism, neurology, and cancer biology. mdpi.comashpublications.orgnih.gov

For example, a collaboration between synthetic chemists, biochemists, and material scientists could explore the use of this compound as a building block for new polymers or functional materials. Its unique structure, combining aromatic and aliphatic ketone features, could impart interesting properties to new materials.

Another promising avenue is in the field of metabolic research. Inspired by studies on the neuroprotective effects of ketone bodies like beta-hydroxybutyrate, a cross-disciplinary team of chemists and neuroscientists could investigate the metabolic fate of this compound and its derivatives in biological systems. mdpi.comashpublications.org Such research could explore whether these compounds have any biological signaling roles or therapeutic potential in metabolic or neurodegenerative conditions. nih.gov These initiatives, which merge distinct fields of expertise, are essential for translating fundamental chemical knowledge into practical, real-world solutions. ashpublications.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-3-phenylpentan-2-one, and how do reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts acylation : React 3-phenylpentan-2-one with methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor temperature (60–80°C) to minimize side reactions like polyacylation .
  • Ketone alkylation : Use Grignard reagents (e.g., methylmagnesium bromide) with 3-phenylpentan-2-one under anhydrous conditions. Purify via fractional distillation or recrystallization .
    • Data Table :
MethodCatalystYield (%)Purity (GC-MS)Key Side Products
Friedel-CraftsAlCl₃65–75≥95%Diacylated derivatives
Grignard alkylationNone80–85≥98%Unreacted starting material

Q. How can structural characterization of this compound be reliably performed?

  • Methodology :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm methyl group integration (δ 1.2–1.4 ppm for CH₃) and ketone carbonyl resonance (δ 205–215 ppm) .
  • IR spectroscopy : Identify the ketone C=O stretch (~1700–1750 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹) .
    • Critical Note : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

  • Methodology :

  • Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The methyl group at position 4 directs electrophiles to the meta position on the phenyl ring due to steric and electronic effects .
  • Isotopic labeling : Use deuterated analogs to track hydrogen migration during reactions like halogenation or sulfonation .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Methodology :

  • Accelerated stability studies : Store samples in polar (e.g., ethanol) and non-polar (e.g., hexane) solvents at 25°C and 40°C for 6 months. Analyze degradation via HPLC every 30 days .
  • Kinetic analysis : Apply the Arrhenius equation to predict shelf life. For example, degradation rate constants (k) increase by 2–3× in polar solvents at elevated temperatures .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

  • Case Study :

  • Conflict : Some studies report antimicrobial activity (MIC ≤10 µg/mL), while others show no effect.
  • Resolution :
  • Standardize assays using CLSI guidelines for bacterial strains (e.g., E. coli ATCC 25922).
  • Control for solvent interference (e.g., DMSO) via dose-response curves .
    • Data Table :
StudyMIC (µg/mL)SolventStrain TestedOutcome
A8.5DMSOS. aureusActive
B>50EthanolE. coliInactive

Research Design and Ethical Considerations

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Framework :

Variate substituents : Synthesize analogs with halogen, hydroxyl, or nitro groups at the phenyl or methyl positions .

Assay selection : Use in vitro models (e.g., enzyme inhibition, cytotoxicity) and in vivo models (e.g., rodent pharmacokinetics) for multi-tier validation .

Statistical rigor : Apply ANOVA or machine learning (e.g., random forests) to correlate structural features with bioactivity .

Q. What are the ethical implications of handling this compound in pharmacological studies?

  • Guidelines :

  • Follow OECD 423 for acute toxicity testing to determine safe dosage thresholds .
  • Adopt the 3Rs principle (Replacement, Reduction, Refinement) in animal studies to minimize ethical concerns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.